molecular formula C10H20INO B14016294 Agn-PC-0nibnm CAS No. 36808-99-8

Agn-PC-0nibnm

Katalognummer: B14016294
CAS-Nummer: 36808-99-8
Molekulargewicht: 297.18 g/mol
InChI-Schlüssel: GHDSWROZEFDDTQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-0nibnm: is a nitrogen-rich compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is part of a broader class of nitrogen-rich compounds that exhibit high-energy density and excellent detonation properties. The compound’s stability is attributed to the strong nitrogen-nitrogen covalent bond interaction and the weak silver-nitrogen ionic bond interaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0nibnm involves high-pressure and high-temperature conditions. The compound is typically synthesized by reacting silver with nitrogen under controlled conditions. The high-pressure phase diagram of silver-nitrogen compounds includes several stable and metastable phases, such as P4/mmm-AgN2, P1-AgN7, and P-1-AgN7 . The reaction conditions often involve pressures exceeding 100 GPa and temperatures above 2000 K.

Industrial Production Methods

Industrial production of this compound requires specialized equipment to maintain the necessary high-pressure and high-temperature conditions. The production process involves the use of high-pressure reactors and advanced cooling systems to manage the exothermic nature of the reactions. The scalability of this process is a challenge, but advancements in high-pressure technology are making it more feasible .

Analyse Chemischer Reaktionen

Types of Reactions

Agn-PC-0nibnm undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitrogen oxides.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.

    Substitution: Substitution reactions can occur with other nitrogen-rich compounds or metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and ozone.

    Reduction: Reducing agents such as hydrogen or hydrazine are often used.

    Substitution: Reactions typically occur in the presence of catalysts like platinum or palladium.

Major Products Formed

    Oxidation: Nitrogen oxides such as nitrogen dioxide and nitrogen monoxide.

    Reduction: Lower oxidation state compounds like silver nitride.

    Substitution: Various nitrogen-rich compounds and metal complexes.

Wissenschaftliche Forschungsanwendungen

Agn-PC-0nibnm has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Agn-PC-0nibnm involves the interaction between its nitrogen-rich structure and various molecular targets. The compound’s high-energy density is due to the significant energy differences between the nitrogen-nitrogen bonds. The charge transfer between silver and nitrogen atoms plays a crucial role in the compound’s stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Silver Nitride (Ag3N): Another nitrogen-rich silver compound with similar high-energy properties.

    Polymeric Nitrogen Compounds: Such as cg-N and BP-N, which also exhibit high-energy density and stability.

Uniqueness

Agn-PC-0nibnm stands out due to its unique structural properties, including the presence of novel nitrogen rings and its ability to form stable high-pressure phases.

Eigenschaften

CAS-Nummer

36808-99-8

Molekularformel

C10H20INO

Molekulargewicht

297.18 g/mol

IUPAC-Name

2-ethyl-3,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazin-3-ium;iodide

InChI

InChI=1S/C10H20NO.HI/c1-6-9-11(5)10(3,4)7-8(2)12-9;/h8H,6-7H2,1-5H3;1H/q+1;/p-1

InChI-Schlüssel

GHDSWROZEFDDTQ-UHFFFAOYSA-M

Kanonische SMILES

CCC1=[N+](C(CC(O1)C)(C)C)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.